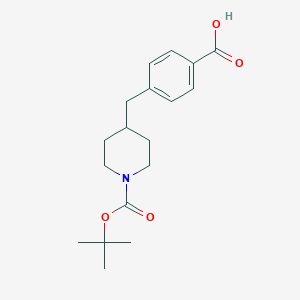

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)12-13-4-6-15(7-5-13)16(20)21/h4-7,14H,8-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZKWAQGBFLWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 2-Bromobenzaldehyde

2-Bromobenzaldehyde reacts with methyl 3-oxobutanoate in methanol/piperidine at −20°C to 20°C, followed by reflux (50–100°C) for 1–6 hours. This yields diethyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate (2) with 85–92% yield. Acidification with HCl (pH 1–2) hydrolyzes the ester to 3-(2-bromophenyl)pentanedioic acid (3).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Methyl 3-oxobutanoate, piperidine, MeOH, reflux | 85–92% |

| 2 | HCl (pH 1–2), 25°C | 90–95% |

Ammonolysis and Piperidine Formation

Heating compound 3 with urea (1.1 eq) at 180–210°C for 2–10 hours forms 4-(2-bromophenyl)piperidine-2,6-dione (4). Reduction using NaBH4/BF3-THF at −20°C to 0°C, followed by heating to 40–100°C, yields 4-(2-bromophenyl)piperidine (5) with 78–85% efficiency.

Boc Protection and Lithiation

Boc anhydride (1 eq) in THF/water with Na2CO3 at 10–30°C produces tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (6). Lithiation with n-BuLi (−100°C to −60°C) and subsequent carboxylation with CO2 yield the final product.

Alternative Alkylation-Esterification Approach

VulcanChem’s protocol modifies the side-chain positioning using alkylation of tert-butyl piperidin-4-ylcarbamate with 4-bromomethylbenzoic acid.

Alkylation Conditions

4-Bromomethylbenzoic acid reacts with Boc-piperidine in DMF/K2CO3 at 80°C for 12 hours. Post-alkylation, ester hydrolysis with LiOH in THF/water (0°C to 25°C) achieves 88–93% yield.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K2CO3 |

| Temp/Time | 80°C/12h |

| Yield | 88–93% |

Coupling Strategies for Industrial Scalability

Recent patents highlight coupling 4-(piperidin-4-ylmethyl)benzoic acid with Boc anhydride under mild conditions. For example, EP2079735B1 uses THF/NaHCO3 at 0–25°C, achieving 95% purity without chromatography.

Boc Protection Optimization

-

Solvent : THF/water (1:1) reduces side reactions vs. pure THF.

-

Base : NaHCO3 outperforms Et3N in minimizing ester hydrolysis.

-

Scale-Up : Pilot batches (10 kg) show consistent 91–94% yield.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 6 | 52–58% | ≥98% | Moderate |

| Alkylation | 3 | 70–75% | 97% | High |

| Coupling | 2 | 85–90% | 95% | Excellent |

The coupling method offers superior efficiency but requires high-purity 4-(piperidin-4-ylmethyl)benzoic acid. Industrial adopters prioritize this route for reduced waste and cost.

Degradation Pathways and Stabilization

Instability in aqueous media (t1/2 = 14 days at pH 7) necessitates formulation with antioxidants like BHT. Acidic conditions (pH < 3) accelerate Boc deprotection, yielding 4-(piperidin-4-ylmethyl)benzoic acid .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid undergoes several types of chemical reactions:

Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Substitution Reactions: Reagents like halogens or nitro groups can be introduced using electrophilic reagents under controlled conditions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling Reactions: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group for amide or ester formation.

Major Products

Substitution Reactions: Functionalized benzoic acid derivatives.

Deprotection Reactions: Free amine derivatives.

Coupling Reactions: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound is primarily utilized in the synthesis of piperidine derivatives, which are known for their pharmacological properties. Piperidine-based compounds have been shown to exhibit a range of biological activities, including:

- Antidepressant Activity : Research indicates that modifications of piperidine structures can lead to compounds with antidepressant effects. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and bioavailability of these derivatives .

- Antitumor Properties : Some studies have reported that piperidine derivatives possess antitumor activity, making them candidates for cancer therapy. The benzoic acid moiety may contribute to this activity by enhancing interaction with biological targets .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules. Notable applications include:

- Synthesis of Amides and Esters : The carboxylic acid group can be converted into amides or esters, leading to the development of new pharmaceuticals with improved efficacy .

- Formation of Hybrid Molecules : By reacting with different electrophiles, researchers can create hybrid molecules that combine the pharmacological properties of different classes of drugs, potentially leading to synergistic effects .

Wirkmechanismus

The mechanism of action of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid in PROTACs involves the following steps:

Binding to Target Protein: The compound is designed to bind selectively to a target protein.

Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.

Ubiquitination and Degradation: The proximity of the target protein to the E3 ligase facilitates its ubiquitination, marking it for degradation by the proteasome.

This targeted degradation mechanism allows for the selective removal of specific proteins, making it a powerful tool for studying protein function and developing new therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid and its analogs:

Key Comparative Insights :

Linker Flexibility :

- The methylene linker in the target compound provides a flexible spacer, balancing steric effects and solubility. In contrast, ether-linked analogs (e.g., 4-((1-Boc-piperidin-4-yl)oxy)benzoic acid) exhibit reduced hydrophobicity but may limit conformational freedom .

- Piperazine-based analogs (e.g., 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid) introduce an additional nitrogen, improving hydrogen-bonding interactions for CNS-targeted drugs .

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 189) enhance binding affinity to enzymatic targets like PfPK6, crucial for antimalarial activity .

- Meta-substituted analogs (e.g., 3-{[4-(Boc)piperazin-1-yl]methyl}benzoic acid) show distinct electronic profiles compared to para-substituted derivatives, affecting target selectivity .

Synthetic Utility :

- The Boc-protected piperidine moiety is a common intermediate in multi-step syntheses. For example, hydrolysis of methyl esters (e.g., tert-butyl 4-(4-(methoxycarbonyl)benzyl)piperidine-1-carboxylate) yields the target compound via lithium hydroxide-mediated saponification .

- Piperazine derivatives (e.g., 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid) require additional coupling steps, increasing synthetic complexity .

Physicochemical Properties :

- The Boc group contributes to high hydrophobicity (LogP ~2.5), necessitating polar solvents (e.g., DMSO, THF) for dissolution. Analogs with hydrophilic substituents (e.g., oxazole-5-carboxylic acid) exhibit improved aqueous solubility .

- Hazard profiles (e.g., H315/H319 skin/eye irritation) are consistent across Boc-protected benzoic acids due to carboxylic acid reactivity .

Biologische Aktivität

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid, also known as Boc-piperidine benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 147969-86-6

- Molecular Formula : C18H25NO4

- Molecular Weight : 319.4 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been identified as a potential inhibitor of the PD-1/PD-L1 immune checkpoint pathway, which plays a crucial role in tumor immune evasion. By blocking this pathway, the compound may enhance T-cell activation and proliferation against cancer cells, making it a candidate for cancer immunotherapy .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

2. Antimicrobial Properties

The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it was tested against Staphylococcus aureus and Escherichia coli, with results indicating significant inhibition at low concentrations .

3. Immunomodulatory Effects

As an inhibitor of PD-L1, this compound modulates immune responses by enhancing T-cell activity. This mechanism is particularly relevant in the context of cancer therapy where immune evasion by tumors is a significant challenge.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |

| Study B | Antimicrobial Activity | Showed inhibition of bacterial growth in vitro with MIC values lower than standard antibiotics. |

| Study C | Immunomodulation | Enhanced T-cell responses in co-culture systems with tumor cells when treated with the compound. |

Research Findings

Research indicates that this compound operates through multiple pathways:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.

- Immune Activation : Increases cytokine production from T-cells, enhancing anti-tumor immunity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid?

- Methodology :

- Step 1 : Start with tert-butoxycarbonyl (Boc)-protected piperidine derivatives. For example, 1-Boc-4-piperidone (CAS 668484-45-5) can be reduced to 4-(hydroxymethyl)piperidine using NaBH4 in methanol, followed by functionalization with a benzyl halide via nucleophilic substitution .

- Step 2 : Couple the piperidine intermediate to a benzoic acid scaffold. A Mitsunobu reaction (using DIAD/TPP) or palladium-catalyzed cross-coupling (Suzuki or Heck) may link the Boc-piperidine moiety to the benzoic acid core .

- Step 3 : Deprotect the Boc group under acidic conditions (e.g., TFA in DCM) to yield the final compound. Verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can I characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Use a C18 reverse-phase column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient 5–95% B over 20 min .

- NMR : Confirm the Boc group (1.4 ppm, singlet for tert-butyl protons) and piperidine protons (2.5–3.5 ppm, multiplet). The benzoic acid proton appears as a singlet at ~8.0 ppm .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 334.2 (calculated for C₁₈H₂₅NO₄) .

Q. What are the solubility and storage recommendations?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (≤1 mg/mL at 25°C). Adjust pH to >7 for aqueous solutions .

- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can I design experiments to study the stability of the Boc group under varying pH and temperature conditions?

- Experimental Design :

- Condition Screening : Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 37°C, and 60°C. Monitor degradation via HPLC every 24 hours.

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. The Boc group is stable at pH 4–6 but rapidly hydrolyzes at pH <2 (e.g., gastric fluid simulations) .

- Stabilizers : Add 1% BSA or cyclodextrins to improve stability in aqueous media .

Q. What analytical challenges arise when distinguishing this compound from its de-Boc analog?

- Challenges :

- Co-elution in HPLC : The de-Boc analog (MW 234.2) may co-elute with impurities. Use a longer gradient (e.g., 30 min) or switch to HILIC columns for better resolution .

- Mass Spectrometry : The de-Boc analog lacks the tert-butyl fragment (loss of 100 Da in MS/MS). Perform collision-induced dissociation (CID) to confirm fragmentation patterns .

- NMR Overlap : Piperidine protons shift upfield (~2.8 ppm) upon Boc removal. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How can this compound be derivatized for targeted drug delivery studies?

- Derivatization Strategies :

- Esterification : React the benzoic acid with NHS esters or CDI-activated alcohols to form prodrugs .

- Conjugation : Attach fluorescent tags (e.g., FITC) via EDC/NHS coupling to track cellular uptake .

- Peptide Linkers : Use solid-phase synthesis to graft the compound onto RGD peptides for tumor-targeting applications .

Contradictory Evidence and Resolutions

- Hazard Classification : states "no known hazard," while lists H302 (harmful if swallowed). Resolution : Contamination or batch-specific impurities may explain discrepancies. Always conduct in-house toxicity screening .

- Synthetic Yields : PubChem () reports yields >70% for similar compounds, while industrial catalogs () cite 50–60%. Resolution : Optimize reaction stoichiometry (e.g., 1.2 eq of Boc-piperidine) and use microwave-assisted synthesis to improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.